![molecular formula C8H14ClN3 B3025507 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1194374-10-1](/img/structure/B3025507.png)
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride
Overview
Description
“4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride” is a chemical compound with the molecular formula C8H13N3 . It has an average mass of 151.209 Da and a monoisotopic mass of 151.110947 Da .
Molecular Structure Analysis
The molecular structure of “4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride” consists of a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure containing a pyrazole ring fused with a pyridine ring . This core structure is further substituted with two methyl groups at the 7-position and is in a tetrahydro form .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride” include its molecular formula (C8H13N3), average mass (151.209 Da), and monoisotopic mass (151.110947 Da) . Additional properties such as melting point, boiling point, and density would need to be determined experimentally .Scientific Research Applications
Enzyme Inhibition Studies
The compound has been investigated for its enzymatic inhibitory activity against c-Met kinase. Researchers have designed, synthesized, and evaluated derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo pyridine to assess their potency in inhibiting this critical enzyme. Understanding c-Met kinase inhibition can have implications in cancer therapy and other diseases where c-Met signaling plays a role .
Cell Line Studies
In cellular studies, 4,5,6,7-tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride has been tested against various cancer cell lines, including MKN45, EBC-1, and PC-3. Investigating its effects on cell viability, proliferation, and apoptosis provides insights into potential therapeutic applications .
Solvent in Organic Synthesis
The compound serves as a versatile solvent in organic synthesis. Notably:
- Urea Solvent : It plays a role in the synthesis of 1-aryl-3,4,5-substituted pyrazoles via cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .
Potential Antiviral Activity
While further research is needed, some studies suggest that derivatives of this compound may exhibit antiviral properties. Investigating its effects against specific viruses could lead to novel therapeutic agents .
Metal Complexation and Coordination Chemistry
Given its unique structure, 4,5,6,7-tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride could serve as a ligand in coordination chemistry. Exploring its metal complexation behavior and potential applications in catalysis or materials science is an exciting avenue .
Biological Probes and Imaging Agents
Researchers have explored the use of similar pyrazolo-pyridine derivatives as biological probes and imaging agents. By modifying the compound, it may be possible to develop fluorescent or radioactive derivatives for tracking specific biological processes or targets in vivo .
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride is the c-Met kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it a significant target for therapeutic intervention .
Mode of Action
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride interacts with its target, c-Met kinase, by inhibiting its enzymatic activity . This interaction results in the suppression of the kinase’s function, thereby affecting the cellular processes it regulates .
Biochemical Pathways
The inhibition of c-Met kinase by 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride affects various biochemical pathways. These pathways primarily involve cellular growth and migration . The downstream effects of this inhibition can lead to the suppression of tumor growth and metastasis .
Result of Action
The molecular and cellular effects of 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride’s action primarily involve the inhibition of cellular growth and migration . By inhibiting c-Met kinase, the compound can potentially suppress tumor growth and metastasis .
properties
IUPAC Name |
7,7-dimethyl-1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-8(2)5-9-3-6-4-10-11-7(6)8;/h4,9H,3,5H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEBVCQRCXEFKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1NN=C2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656806 | |
Record name | 7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride | |
CAS RN |
1194374-10-1, 635712-89-9 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-7,7-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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